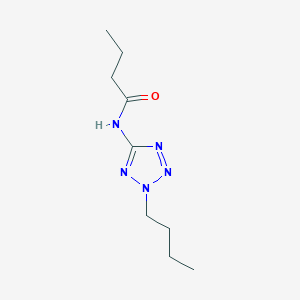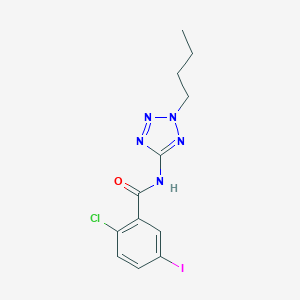![molecular formula C24H25N3O2 B251241 N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its potential applications in various fields of research.
作用機序
The mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the selective inhibition of certain ion channels and transporters in the body. This compound is able to block the activity of the CFTR channel by binding to a specific site on the channel and preventing the movement of chloride ions across the cell membrane. This results in a decrease in the secretion of fluids in the body, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of the CFTR channel, which can be beneficial in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. This compound has also been shown to inhibit the activity of certain cancer cell lines, which may have potential applications in cancer treatment.
実験室実験の利点と制限
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in lab experiments is its ability to selectively inhibit certain ion channels and transporters in the body. This allows researchers to study the specific effects of these channels and transporters on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other ion channels and transporters in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research involving N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. Researchers may also investigate the use of this compound in the treatment of cancer, as well as its potential effects on other ion channels and transporters in the body. Additionally, further studies may be conducted to investigate the potential side effects and toxicity of this compound in humans.
合成法
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through crystallization to obtain this compound in its pure form.
科学的研究の応用
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been used in a variety of scientific research applications due to its ability to selectively inhibit certain ion channels and transporters. This compound has been shown to be effective in blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of chloride ion transport in the body. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain cancer cell lines.
特性
分子式 |
C24H25N3O2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-15-13-26(14-16-27)22-11-9-21(10-12-22)25-24(29)20-8-7-18-5-3-4-6-19(18)17-20/h3-12,17H,2,13-16H2,1H3,(H,25,29) |
InChIキー |
NQRKNGNUTXPHCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
溶解性 |
0.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
